

Core Mechanism of Action: Dual-Inhibition of Mutant PI3K $\alpha$

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

**Inavolisib** (GDC-0077) is an oral, ATP-competitive small molecule inhibitor that demonstrates **high specificity for the mutant p110 $\alpha$  catalytic subunit** of PI3K $\alpha$  while also inducing its selective degradation [1]. This represents a significant advancement over earlier, less selective PI3K inhibitors.

## Molecular Binding and Selectivity

The X-ray crystal structure of **inavolisib** in complex with PI3K $\alpha$  (PDB: 8EXV) reveals key interactions [2]:

- The **fluorine atom** hydrogen bonds with Ser774
- The **oxazolidinone oxygen** hydrogen bonds with Asp810
- The **benzoxazepine oxygen** hydrogen bonds with Trp780
- The **phenyl NH group** hydrogen bonds with Arg770
- The **carboxamide moiety** forms three hydrogen bonds with Gln859 and the backbone carbonyl of Ser854

This extensive network of specific interactions underpins **inavolisib**'s remarkable **361-fold selectivity** for PI3K $\alpha$  over the PI3K $\delta$  isoform, and greater than 300-fold selectivity over other Class I PI3K isoforms [1] [2].

## Unique Degradation Mechanism

Unlike conventional inhibitors that merely block enzymatic activity, **inavolisib** induces **proteasome-mediated degradation of mutant p110 $\alpha$**  [1] [3]. The compound selectively binds to the mutant p110 $\alpha$ /p85 $\beta$

complex, triggering ubiquitination and subsequent proteasomal degradation of the mutant protein while sparing the wild-type subunit [3].

The diagram below illustrates this unique degradation mechanism and its therapeutic impact:



[Click to download full resolution via product page](#)

## Quantitative Biochemical and Cellular Profiling

### Table 1: Biochemical and Cellular Potency of Inavolisib and Analogs [2]

| Compound          | PI3K $\alpha$ Ki (nM) | Selectivity PI3K $\delta$ /PI3K $\alpha$ (fold) | HCC1954 pPRAS40 EC50 (nM) | Ratio HDQ-P1/HCC1954 |
|-------------------|-----------------------|-------------------------------------------------|---------------------------|----------------------|
| Taselisib         | 0.090                 | 1                                               | 24                        | 2.3                  |
| Compound a        | 0.346                 | 22                                              | 89                        | 1.4                  |
| Compound c        | 0.026                 | 8                                               | ND                        | ND                   |
| Compound d        | 0.043                 | 46                                              | ND                        | ND                   |
| <b>Inavolisib</b> | <b>0.034</b>          | <b>361</b>                                      | <b>19</b>                 | <b>4.4</b>           |

**Table 2: Pharmacokinetic Properties of Inavolisib [3] [2]**

| Parameter                   | Value        | Notes |
|-----------------------------|--------------|-------|
| <b>Absorption</b>           |              |       |
| Absolute Bioavailability    | 76%          |       |
| Tmax (steady-state)         | 3 hours      |       |
| Cmax (steady-state)         | 69 ng/mL     |       |
| AUC (steady-state)          | 1010 h·ng/mL |       |
| <b>Distribution</b>         |              |       |
| Volume of Distribution (Vd) | 155 L        |       |
| Protein Binding             | 37%          |       |
| <b>Elimination</b>          |              |       |

| Parameter               | Value               | Notes |
|-------------------------|---------------------|-------|
| Half-life ( $t_{1/2}$ ) | 15 hours            |       |
| Clearance (CL)          | 8.8 L/h             |       |
| <b>Excretion</b>        |                     |       |
| Feces                   | 48% (11% unchanged) |       |
| Urine                   | 49% (40% unchanged) |       |

## Key Experimental Methodologies

### Biochemical PI3K $\alpha$ Inhibition Assay

**Purpose:** Measure direct enzymatic inhibition of PI3K $\alpha$  and isoform selectivity [2]. **Method:**

- Use recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ )
- Employ lipid kinase activity assay measuring PIP3 production
- Determine IC50 values and calculate Ki using appropriate kinetic models
- **Critical step:** Compare mutant (H1047R, E545K) vs wild-type PI3K $\alpha$

### Cellular Degradation Assay

**Purpose:** Quantify mutant p110 $\alpha$  protein degradation [1] [3]. **Method:**

- Culture PIK3CA-mutant breast cancer cell lines (e.g., HCC1954, MCF7)
- Treat with **inavolisib** for 24 hours
- Harvest cells and perform Western blotting for p110 $\alpha$
- Normalize to loading controls and quantify degradation percentage
- Include proteasome inhibitor (MG132) as control to confirm mechanism

### In Vivo Efficacy Studies

**Purpose:** Evaluate antitumor activity in relevant models [1]. **Method:**

- Use patient-derived xenograft (PDX) models with common PIK3CA mutations
- Administer **inavolisib** orally, once daily as single agent and in combination
- Monitor tumor volume twice weekly
- Collect tumors for pharmacodynamic analysis (pAKT, pS6)
- **Key combination:** Test with palbociclib and fulvestrant to mimic clinical regimen

## Therapeutic Implications and Clinical Validation

The dual mechanism of **inavolisib** addresses a key limitation of earlier PI3K inhibitors: **feedback reactivation of the pathway** [3]. By degrading the mutant protein, **inavolisib** provides more sustained pathway suppression.

The phase III INAVO120 trial (NCT04191499) validated this approach, demonstrating a **57% reduction in risk of disease progression** (HR=0.43) and **33% reduction in risk of death** (HR=0.67) in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer [4] [5].

**Inavolisib** represents a paradigm shift in PI3K $\alpha$ -targeted therapy, moving beyond inhibition to targeted degradation. This approach achieves enhanced mutant specificity and sustained pathway suppression, addressing key limitations of earlier agents in this class.

## References

1. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Inavolisib: A Selective Inhibitor of Mutant PI3K $\alpha$  for the ... [xiahepublishing.com]
3. Inavolisib: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]
4. New data show Roche's Itovebi significantly extended ... [roche.com]
5. European Commission approves Roche's Itovebi for ... [roche.com]

To cite this document: Smolecule. [Core Mechanism of Action: Dual-Inhibition of Mutant PI3K $\alpha$ ].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528759#inavalisib-mechanism-of-action-pi3k-alpha-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)